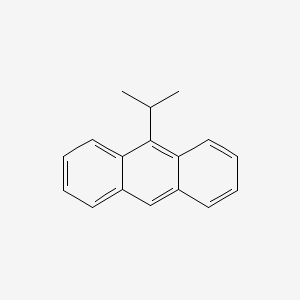

9-Isopropylanthracene

Description

Foundational Significance of 9-Substituted Anthracenes in Organic Chemistry

Anthracene (B1667546), a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, serves as a fundamental scaffold in organic chemistry. numberanalytics.comnumberanalytics.com Its derivatives, particularly those substituted at the 9- and 10-positions, have garnered significant attention due to their unique electronic and photophysical properties. numberanalytics.comrsc.org The introduction of substituents at these positions can dramatically alter the molecule's characteristics, leading to a wide array of applications. rsc.orgnih.gov

9-Substituted anthracenes are foundational to the development of advanced materials. nih.govfrontiersin.org Their planar structure and extended π-conjugation facilitate efficient electron mobility and light absorption, making them ideal candidates for use in organic electronics. nih.govfrontiersin.org These derivatives are integral components in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. numberanalytics.comnih.gov The ability to tune their luminescent properties through substitution allows for the creation of materials with specific emission colors, particularly in the blue region of the spectrum. rsc.org

Furthermore, the anthracene core's reactivity at the 9- and 10-positions enables its participation in various chemical transformations, most notably the Diels-Alder reaction. numberanalytics.comresearchgate.net This reactivity allows for the construction of complex, three-dimensional structures from the planar aromatic precursor. The steric and electronic effects of the substituent at the 9-position play a crucial role in directing the outcome of these reactions, making 9-substituted anthracenes versatile building blocks in organic synthesis. researchgate.net

Historical Context of Structural and Reactivity Investigations on Anthracene Derivatives

The study of anthracene and its derivatives dates back to the 19th century, with its initial isolation from coal tar. numberanalytics.com Early research primarily focused on understanding its fundamental chemical properties and reactivity. numberanalytics.com A significant discovery in the history of anthracene chemistry was the observation of its photodimerization upon exposure to sunlight, a reaction that occurs at the 9- and 10-positions. rroij.com This early finding highlighted the unique reactivity of the central ring of the anthracene nucleus.

Throughout the 20th century, investigations into the structure and reactivity of anthracene derivatives expanded significantly. The Elbs reaction, a classic method for synthesizing anthracenes, provided a route to various substituted analogs. wikipedia.org The development of spectroscopic techniques allowed for a deeper understanding of the electronic structure of these molecules and how it is influenced by substitution.

The reactivity of the 9- and 10-positions towards electrophilic substitution was a key area of investigation. numberanalytics.com It was established that these positions are the most electron-rich and therefore the most reactive sites in the molecule. numberanalytics.comacs.org This understanding paved the way for the selective functionalization of the anthracene core, enabling the synthesis of a vast library of derivatives with tailored properties. The study of Diels-Alder reactions involving anthracene as the diene also has a long history, providing a powerful tool for the construction of new six-membered rings. numberanalytics.comresearchgate.net

Overview of Contemporary Research Directions for 9-Isopropylanthracene

Contemporary research on this compound and related derivatives is multifaceted, spanning materials science, organic synthesis, and medicinal chemistry. The isopropyl group, while seemingly simple, imparts specific steric and electronic properties that researchers are actively exploring.

In materials science, the focus remains on the development of novel organic electronic materials. The bulky isopropyl group can be utilized to control the solid-state packing of anthracene derivatives, which is crucial for optimizing the performance of electronic and photonic materials. researchgate.net By preventing close π-π stacking, which can lead to fluorescence quenching, the isopropyl substituent can help maintain high fluorescence quantum yields in the solid state, a desirable property for OLEDs. acs.org

In the realm of organic synthesis, this compound serves as a model substrate and a synthetic intermediate. For instance, it has been used in studies of electrophilic substitution reactions, such as sulfonation, to investigate the directing effects of the isopropyl group and the subsequent reaction mechanisms. researchgate.net Furthermore, derivatives of this compound, such as 10-isopropylanthracene-9-carbaldehyde, are synthesized and utilized as precursors for more complex molecules with potential biological activity. mdpi.com

Delimitation of Scope and Objectives for Scholarly Inquiry

This article provides a focused examination of the chemical compound this compound. The primary objective is to present a scholarly overview based on its foundational importance as a 9-substituted anthracene, its place within the historical context of anthracene chemistry, and its role in contemporary research.

The scope of this inquiry is strictly limited to the chemical nature of this compound. The discussion will revolve around its synthesis, structure, and reactivity as reported in the chemical literature. The article will also explore its utility as a building block in organic synthesis and as a component in the development of new materials.

This article will not discuss any dosage or administration information, nor will it delve into safety or adverse effect profiles. The focus is exclusively on the chemical and material science aspects of this compound.

Interactive Data Tables

Physical and Chemical Properties of Anthracene and its Derivatives

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Anthracene | C₁₄H₁₀ | 218 | 340 (sublimes) | White, crystalline solid |

| 9-Bromoanthracene | C₁₄H₉Br | 97-100 | 190 (0.16kPa, sublimation) | Yellow Powder |

| 1,4,5,8-Tetraisopropylanthracene | C₂₆H₃₄ | - | - | Colorless single crystals |

Spectroscopic Properties of Anthracene

| Property | Value |

| UV-Vis Absorption | ~380 nm |

| Fluorescence | Blue (400–500 nm peak) under UV radiation |

Structure

3D Structure

Properties

Molecular Formula |

C17H16 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

9-propan-2-ylanthracene |

InChI |

InChI=1S/C17H16/c1-12(2)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3 |

InChI Key |

LQRJPEHNMOASNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies

Targeted Synthesis of 9-Isopropylanthracene

The creation of this compound can be approached through several synthetic pathways, with Grignard reactions and alternative alkylation-reduction sequences being prominent methods.

Optimized Grignard Reactions for Direct C-9 Isopropylation of Anthracene (B1667546) Precursors

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.org In the context of this compound synthesis, it provides a direct route for introducing the isopropyl group at the C-9 position. The typical precursors for this reaction are anthrones, which are ketones derived from anthracene.

The synthesis proceeds by reacting an appropriate anthrone (B1665570) precursor with an isopropylmagnesium halide, such as isopropylmagnesium bromide. oup.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the anthrone. This addition step results in a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide, leading to the formation of a tertiary alcohol, 9-isopropyl-9,10-dihydroanthracen-9-ol. The final step involves a dehydration (elimination of a water molecule) under acidic conditions, which re-establishes the aromaticity of the anthracene ring system and yields the desired this compound. The entire process must be conducted under anhydrous (water-free) conditions, as the highly basic Grignard reagent would otherwise be quenched by reacting with water. wikipedia.orgmnstate.edu

Some new this compound derivatives have been successfully synthesized using the Grignard reaction of substituted anthrones with isopropylmagnesium bromide, followed by dehydration. oup.com

Table 1: Grignard Reaction for this compound Synthesis

| Step | Reagent(s) | Precursor | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Isopropylmagnesium Bromide, Anhydrous Ether | Anthrone | Magnesium Alkoxide | C-C bond formation via nucleophilic addition |

| 2 | H₃O⁺ (e.g., dilute HCl or H₂SO₄) | Magnesium Alkoxide | 9-isopropyl-9,10-dihydroanthracen-9-ol | Protonation of the alkoxide |

Alternative Alkylation and Reduction Routes for this compound Formation

Beyond Grignard reactions, other methods involving alkylation and reduction offer alternative pathways to this compound. A common strategy is the Friedel-Crafts reaction, a cornerstone of aromatic chemistry.

One such route begins with the Friedel-Crafts acylation of anthracene. In this reaction, anthracene is treated with an acyl halide (like propanoyl chloride) or an anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This introduces an acyl group at the 9-position, forming 9-propanoylanthracene. The subsequent step is a reduction of the ketone's carbonyl group to a methylene (B1212753) group (CH₂). Classic methods for this transformation include the Clemmensen reduction (using zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This two-step acylation-reduction sequence effectively results in the formation of 9-propylanthracene, a close analogue. To achieve 9-isopropylation, one could start with a Friedel-Crafts alkylation using an isopropyl halide (e.g., 2-chloropropane). researchgate.net However, Friedel-Crafts alkylations are often prone to issues like polysubstitution and carbocation rearrangements. Ionic liquids have emerged as greener and more efficient catalysts for such alkylations. researchgate.netresearchgate.net

Another approach involves the reduction of a suitable precursor followed by alkylation . For instance, anthracene can be reduced to 9,10-dihydroanthracene (B76342). Subsequent alkylation of this less aromatic, more reactive species could offer different selectivity, although re-aromatization would be a necessary final step. The choice of reducing and alkylating agents is critical for optimizing yield and minimizing side reactions. nih.govnih.gov

Synthesis of Chemically Modified this compound Derivatives

The this compound scaffold can be further functionalized to create a variety of derivatives with tailored properties. This involves regioselective reactions that target specific positions on the anthracene core.

Regioselective Halogenation at Peri-Positions (e.g., 1,8-Dichloro-9-isopropylanthracene)

Introducing substituents at the peri-positions (C-1, C-8, C-4, C-5) of the anthracene nucleus is a synthetic challenge. Electrophilic aromatic substitution on anthracenes typically occurs at the most electron-rich and sterically accessible 9- and 10-positions of the central ring. researchgate.net The bulky isopropyl group at C-9 further directs incoming electrophiles to the C-10 position.

To achieve halogenation at the terminal rings, specific reagents and conditions are necessary. Reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are often used for halogenating activated aromatic rings. researchgate.net Achieving peri-disubstitution, such as the synthesis of 1,8-dichloro-9-isopropylanthracene, would require overcoming the inherent reactivity of the C-10 position. This might involve using blocking groups or directing groups to steer the halogenation towards the terminal rings. The different reactivities of NBS and NCS, stemming from the bond strengths of N-Br versus N-Cl and the size of the halogen atoms, can also be exploited to influence the reaction's outcome. researchgate.net

Selective Formylation Reactions (e.g., Vilsmeier-Haack Synthesis of 10-Isopropylanthracene-9-carbaldehyde)

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. organic-chemistry.orgresearchgate.net It employs a formylating agent, the Vilsmeier reagent (chloroiminium ion), which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. scirp.org

For this compound, the most reactive site for electrophilic attack is the C-10 position. Therefore, subjecting this compound to Vilsmeier-Haack conditions would predictably yield this compound-10-carbaldehyde. The reaction proceeds via an electrophilic aromatic substitution, where the Vilsmeier reagent attacks the C-10 position, leading to a sigma complex. Subsequent loss of a proton and hydrolysis of the resulting iminium salt during workup furnishes the final aldehyde product. organic-chemistry.org The reaction conditions are generally mild, making it a valuable tool for introducing an aldehyde functional group. orgsyn.org

Table 2: Vilsmeier-Haack Formylation of this compound

| Reagents | Substrate | Product | Position of Formylation |

|---|

Note: The product listed in the outline, 10-Isopropylanthracene-9-carbaldehyde, is structurally identical to this compound-10-carbaldehyde due to IUPAC nomenclature rules.

Preparation of Advanced Poly-Substituted Anthracene Analogues (e.g., Tetraisopropylanthracene Systems)

The synthesis of poly-substituted anthracenes, such as those bearing multiple isopropyl groups, requires multi-step strategies. Creating a tetraisopropylanthracene system presents a significant synthetic challenge due to steric hindrance and the deactivating effect of existing alkyl groups on further substitution.

One potential route is through repeated Friedel-Crafts alkylations, though this would likely suffer from low yields and the formation of complex isomeric mixtures. A more controlled approach involves building the anthracene core from smaller, pre-substituted fragments. For example, a Diels-Alder reaction between a substituted diene and a dienophile could be employed to construct the central ring. Research has shown the synthesis of 1,4,5,8-tetrapentylanthracene, indicating that tetra-alkylation at the terminal rings is feasible. researchgate.net Similarly, researchers have synthesized 1,4,7,10-tetraisoalkyltetracenes, which, while being tetracene derivatives, demonstrate that extensive alkylation of polycyclic aromatic hydrocarbons is an active area of investigation. researchgate.netnii.ac.jp These syntheses often rely on building blocks like substituted furans and naphthodiyne precursors. researchgate.net The synthesis of a tetraisopropylanthracene would likely follow a similar strategy, carefully selecting isopropyl-substituted precursors to construct the final polycyclic framework.

Synthetic Pathways for Related Biologically Relevant Molecules Utilizing this compound as an Intermediate

The strategic use of this compound as a foundational scaffold allows for the synthesis of a variety of derivatives with potential biological significance. Research has demonstrated its utility as a key intermediate in the formation of novel compounds with pro-apoptotic effects, particularly in cancer cell lines. The synthetic transformations typically involve the functionalization of the anthracene core, leveraging the directing effects of the isopropyl group to achieve desired substitutions and subsequent elaborations into biologically active molecules.

A notable synthetic pathway commences with the formylation of this compound to produce 10-isopropylanthracene-9-carbaldehyde. nih.gov This reaction, often carried out using the Vilsmeier-Haack reagent (a mixture of N-methylformanilide and phosphorus oxychloride), introduces a reactive aldehyde group at the C10 position of the anthracene nucleus. nih.gov This aldehyde then serves as a crucial electrophilic partner in subsequent condensation reactions.

Following the synthesis of the key carbaldehyde intermediate, a Henry reaction (nitroaldol reaction) can be employed to introduce a nitrovinyl group. This reaction involves the condensation of 10-isopropylanthracene-9-carbaldehyde with a nitroalkane, such as nitromethane, in the presence of a base. The resulting (E)-10-isopropyl-9-(2-nitrovinyl)anthracene is part of a broader class of nitrovinylanthracene derivatives that have been investigated for their cytotoxic and pro-apoptotic activities against various cancer cell lines, including Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL). nih.gov

The introduction of the nitrovinyl moiety is significant as this functional group is a known Michael acceptor and can participate in biological processes by reacting with nucleophilic residues in proteins, thereby potentially inducing apoptosis. The isopropyl group at the 9-position, in this context, influences the electronic properties and steric environment of the anthracene system, which can modulate the biological activity of the final compound.

Detailed research findings have shown that these synthesized nitrovinylanthracene derivatives can induce apoptosis in cancer cells. nih.gov The synthetic pathway starting from this compound provides a versatile route to access a library of related compounds for structure-activity relationship (SAR) studies, where modifications to the anthracene core and the side chain can be systematically explored to optimize biological efficacy.

Table 1: Synthesis of Biologically Relevant Molecules from this compound

| Starting Material | Intermediate | Final Product Class | Key Synthetic Steps | Potential Biological Relevance |

| This compound | 10-Isopropylanthracene-9-carbaldehyde | (E)-9-(2-Nitrovinyl)anthracenes | 1. Vilsmeier-Haack formylation2. Henry reaction (nitroaldol condensation) | Pro-apoptotic effects in cancer cells (e.g., CLL, BL) nih.gov |

Sophisticated Spectroscopic Characterization and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a critical tool for understanding the dynamic processes occurring in solution, such as the rotation of the isopropyl group relative to the anthracene (B1667546) core.

Proton NMR (¹H NMR) studies offer insights into the electronic environment of the hydrogen atoms within the 9-isopropylanthracene molecule. The chemical shifts of the isopropyl group's protons, specifically the methine and methyl protons, are particularly sensitive to their spatial relationship with the aromatic anthracene ring. The number of signals, their splitting patterns (multiplicity), and their integration values provide foundational information for structural elucidation. mnstate.edu In the context of dynamics, changes in the ¹H NMR spectrum with temperature can reveal information about rotational barriers. semanticscholar.org For instance, at room temperature, if the rotation of the isopropyl group is fast on the NMR timescale, the two methyl groups may appear equivalent, resulting in a single doublet. However, at low temperatures where this rotation is slowed or "frozen," the two methyl groups can become diastereotopic, leading to separate signals for each.

A study on diisopropylphosphanyl-substituted anthracenes, which are structurally related to this compound, utilized low-temperature ¹H NMR to confirm a staggered conformer as the predominant form in solution. nih.gov As the temperature was increased, dynamic processes became evident, indicating the overcoming of the rotational energy barrier. nih.gov

| Proton Type | Typical ¹H NMR Chemical Shift Range (ppm) | Typical Multiplicity |

| Aromatic (Anthracene) | 7.0 - 8.5 | Multiplet |

| Isopropyl Methine (CH) | 3.0 - 4.0 | Septet |

| Isopropyl Methyl (CH₃) | 1.2 - 1.5 | Doublet |

This table provides generalized ¹H NMR data for illustrative purposes.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by factors such as hybridization and the presence of electron-withdrawing or electron-donating groups. libretexts.org In the case of this compound, the key focus of ¹³C NMR studies has been the phenomenon of hindered rotation around the C(sp²)–C(sp³) bond connecting the isopropyl group to the anthracene ring. researchgate.netresearchgate.net

At ambient temperatures, the rotation of the isopropyl group is typically rapid, leading to averaged signals for the two methyl carbons. However, at sufficiently low temperatures, this rotation can be slowed to the point where distinct signals for the non-equivalent methyl carbons are observed. researchgate.netresearchgate.net This observation provides direct evidence for the existence of a significant energy barrier to rotation. The unusual long-range effect of the isopropyl group on the ¹³C chemical shifts of the anthracene core carbons can be explained by non-bonded interactions. researchgate.netresearchgate.net

Furthermore, the chemical shift of a nucleus can be dependent on the orientation of the molecule with respect to the external magnetic field, a phenomenon known as chemical shift anisotropy (CSA). uzh.chosti.gov For sp² hybridized carbons, like those in the anthracene ring, the shielding is highly dependent on this orientation. uzh.ch While rapid molecular tumbling in solution averages this effect to an isotropic chemical shift, the restricted rotation of the isopropyl group can influence the local electronic environment and thus the observed chemical shifts. uzh.chiastate.edu

| Carbon Type | Typical ¹³C NMR Chemical Shift Range (ppm) |

| Aromatic (Anthracene) | 120 - 140 |

| Isopropyl Methine (CH) | 25 - 35 |

| Isopropyl Methyl (CH₃) | 20 - 25 |

This table provides generalized ¹³C NMR data for illustrative purposes.

Variable-temperature (VT) NMR spectroscopy is a powerful technique for quantifying the energetics of dynamic processes like bond rotation. By recording NMR spectra at different temperatures, it is possible to observe the transition from a slow-exchange regime (separate signals for different conformers) to a fast-exchange regime (averaged signals). The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc). semanticscholar.org

Studies on adducts of this compound and related substituted anthracenes have effectively used VT-NMR to determine the rotational barriers. For example, in a study of 9,10-bis(3-chlorophenyl)anthracene, the barrier to interconversion between syn and anti rotamers was determined to be 21 kcal·mol⁻¹. mdpi.com Similarly, the rotational barrier in a diisopropylphosphanyl-substituted anthracene was found to be 56 kJ mol⁻¹ (ΔG‡(298K)). nih.gov These studies on related adducts highlight the utility of VT-NMR in quantifying the steric hindrance to rotation imparted by the substituent at the 9-position of the anthracene core. oup.comd-nb.info The observation of coalescence and the subsequent analysis of the line shapes at various temperatures allow for the calculation of the free energy of activation (ΔG‡) for the rotational process. semanticscholar.org

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation

In an ideal, unsubstituted anthracene molecule, the three fused benzene (B151609) rings are planar. However, the introduction of a bulky substituent at the 9-position, such as an isopropyl group, can induce steric strain that leads to distortions in the planarity of the anthracene core. kochi-tech.ac.jp X-ray diffraction studies can precisely quantify these distortions.

Research on sterically crowded 1,8,9-substituted anthracenes has shown that significant out-of-plane and horizontal distortions of the central ring can occur to relieve the steric repulsion between the substituents. kochi-tech.ac.jp While specific crystallographic data for this compound was not found in the provided search results, the principles derived from studies of related substituted anthracenes are directly applicable. The steric bulk of the isopropyl group is expected to cause a deviation from planarity in the anthracene skeleton.

| Parameter | Idealized Anthracene | Expected in this compound |

| Anthracene Core | Planar | Distorted from planarity |

| Dihedral angles between rings | ~0° | Non-zero values |

This table illustrates the expected impact of the isopropyl group on the anthracene core geometry.

Single-crystal X-ray diffraction analysis not only determines the intramolecular structure but also reveals how molecules pack together in the crystal lattice. This includes the orientation of the isopropyl group relative to the anthracene ring of the same molecule and how neighboring molecules interact.

Mechanistic Studies of Reactivity and Steric Effects

Electrophilic Aromatic Substitution (EAS) Reactions

The anthracene (B1667546) ring system is susceptible to electrophilic attack, primarily at the electronically rich and sterically accessible 9- and 10-positions. However, the bulky isopropyl group at C-9 sterically shields this position and electronically influences the regioselectivity and kinetics of these reactions.

Nitration is a classic electrophilic aromatic substitution (EAS) reaction. For unsubstituted anthracene, nitration typically yields 9-nitroanthracene (B110200) as the major product. In 9-isopropylanthracene, the C-9 position is blocked by the bulky isopropyl group. This steric hindrance prevents the approach of the electrophile, the nitronium ion (NO₂⁺), to the C-9 position. youtube.com Consequently, electrophilic attack is redirected to other positions on the anthracene nucleus.

The primary site of substitution becomes the C-10 position, which is electronically activated and the most sterically accessible of the reactive meso positions. The isopropyl group, being an alkyl group, is weakly electron-donating through induction, which helps to activate the aromatic ring towards electrophilic attack. youtube.com However, the dominant factor governing regioselectivity is the immense steric bulk that directs the incoming electrophile away from C-9 and the adjacent peri-positions (C-1 and C-8). Therefore, the major product of the nitration of this compound is expected to be 10-nitro-9-isopropylanthracene. Minor products resulting from substitution at other positions (e.g., C-1, C-4, C-5) may also be formed, but in much lower yields.

Table 1: Comparison of Expected Nitration Products for Anthracene and this compound

| Starting Material | Major Product | Rationale |

|---|---|---|

| Anthracene | 9-Nitroanthracene | C-9 and C-10 are the most electronically activated and accessible positions. |

| This compound | 10-Nitro-9-isopropylanthracene | The C-9 position is sterically blocked by the isopropyl group, directing substitution to the C-10 position. |

Formylation, such as the Vilsmeier-Haack reaction, is another important EAS reaction that introduces a formyl group (-CHO) onto an aromatic ring. wikipedia.orgchemeurope.com This reaction serves as an excellent model for C-H activation and functionalization. snnu.edu.cn For anthracene, the Vilsmeier-Haack reaction readily occurs to produce 9-anthracenecarboxaldehyde. wikipedia.orgchemeurope.comresearchgate.net

In the case of this compound, the same principles of steric hindrance discussed for nitration apply. The Vilsmeier reagent, a bulky electrophile derived from a substituted formamide (B127407) and phosphorus oxychloride, is prevented from attacking the C-9 position. tcichemicals.com The reaction, therefore, proceeds via C-H activation at the C-10 position, yielding 10-formyl-9-isopropylanthracene as the exclusive or major product. This regioselectivity highlights how a strategically placed bulky substituent can be used to direct C-H functionalization to a specific, otherwise less-favored, position. The efficiency of the reaction may be reduced compared to unsubstituted anthracene due to the steric encumbrance around the reaction center.

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

The central ring of anthracene can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. iitk.ac.insigmaaldrich.comwikipedia.org This reactivity is a hallmark of the anthracene scaffold and is profoundly influenced by substituents at the 9- and 10-positions.

In a [4+2] cycloaddition, this compound functions as the 4π-electron component, the diene. The reaction occurs across the C-9 and C-10 positions with a suitable 2π-electron component, the dienophile (e.g., maleic anhydride (B1165640), acrylates). iitk.ac.in The isopropyl group at C-9 is part of the diene system. Due to its electronic structure, the anthracene core is not suited to act as a dienophile. The introduction of the electron-donating isopropyl group further enriches the diene with electron density, which, in a normal-demand Diels-Alder reaction, can increase the rate of reaction. masterorganicchemistry.comlibretexts.org

While the electronic effect of the isopropyl group is activating, its steric bulk has a more pronounced and generally detrimental effect on the rate of cycloaddition. The approach of the dienophile to the plane of the central anthracene ring is significantly hindered by the isopropyl group. libretexts.org This steric clash increases the activation energy of the reaction, leading to a slower rate compared to unsubstituted anthracene. Studies on similarly substituted systems have shown that bulky substituents at the reaction sites can inhibit or even prevent the reaction. mdpi.com

The stereochemistry of the Diels-Alder adduct is also controlled by the C-9 substituent. The dienophile will preferentially approach the diene from the face opposite to the bulky isopropyl group to minimize steric interactions. This results in the formation of a specific stereoisomer of the resulting cycloadduct. The substituent on the dienophile will be oriented anti to the isopropyl group in the product. This steric control is a powerful feature in designing stereospecific syntheses. masterorganicchemistry.com

Table 2: Influence of C-9 Substituent on Diels-Alder Reactivity

| Diene | Relative Reaction Rate | Primary Influencing Factor | Expected Product Stereochemistry |

|---|---|---|---|

| Anthracene | Fast | Electronic factors dominate. | Mixture or specific isomer depending on dienophile. |

| This compound | Slower | Steric hindrance from the isopropyl group increases activation energy. | Dienophile adds anti to the isopropyl group. |

| 9-tert-Butylanthracene | Very Slow / No Reaction | Severe steric hindrance prevents dienophile approach. | N/A |

Impact of Steric Repulsion on Aromaticity and Reactivity

The ideal geometry for an aromatic system is planar, as this maximizes the overlap of p-orbitals in the delocalized π-system. The presence of the bulky isopropyl group at the C-9 position of anthracene creates significant steric repulsion with the hydrogen atoms at the adjacent peri-positions (C-1 and C-8). rsc.orgkochi-tech.ac.jp This forces the anthracene skeleton to distort from planarity.

To relieve this strain, the central ring often adopts a non-planar, boat-like conformation. rsc.orgnih.gov This distortion disrupts the continuous overlap of p-orbitals, leading to a reduction in aromatic stabilization energy. kochi-tech.ac.jpresearchgate.net A molecule that is less aromatic is inherently more reactive. This non-electronic activation, driven by steric strain, means that this compound can be more reactive in certain reactions (like additions or cycloadditions that relieve this strain) than might be predicted based on electronic effects alone. kochi-tech.ac.jp The out-of-plane distortion effectively increases the reactivity of the C-9 and C-10 positions by making them more "alkene-like" and less "aromatic." This interplay between steric strain and aromaticity is a key feature governing the chemical behavior of this compound. kochi-tech.ac.jpresearchgate.net

Quantification of Non-Electronic Activation Arising from Peri-Substituent Interactions

The reactivity of aromatic systems is typically governed by electronic effects, where electron-donating or electron-withdrawing groups influence the molecule's susceptibility to chemical attack. However, a significant mode of "non-electronic activation" can be achieved through steric strain, particularly through interactions between substituents at the peri-positions. kochi-tech.ac.jp In the anthracene framework, the substituents at the 1, 8, and 9 positions are situated in close proximity. kochi-tech.ac.jp When bulky groups occupy these positions, intense steric repulsion forces the molecule to adopt a non-planar conformation. kochi-tech.ac.jp

This principle was demonstrated in a study involving 9-substituted 1,8-dichloroanthracenes. kochi-tech.ac.jp The introduction of an isopropyl group at the 9-position, in conjunction with chloro atoms at the 1 and 8 (peri) positions, creates significant steric crowding. kochi-tech.ac.jp This crowding serves as an effective strategy to induce distortion in the anthracene ring system. kochi-tech.ac.jp The resulting strain is a quantifiable force that activates the aromatic ring without altering its fundamental electronic properties. kochi-tech.ac.jp The activation is a direct consequence of the energy stored in the distorted molecule, which lowers the activation barrier for reactions that can release this strain. kochi-tech.ac.jp

Research into sterically crowded molecules like 1,8,9-substituted anthracenes has shown that the steric repulsion disrupts the coplanarity of the central ring, leading to a more activated, less aromatic compound. kochi-tech.ac.jp This method of activation is distinct from traditional electronic activation and provides a pathway to enhance the reactivity of otherwise stable polycyclic aromatic hydrocarbons (PAHs). kochi-tech.ac.jp

Table 1: Steric Repulsion and Non-Electronic Activation in Substituted Anthracenes

| Compound Class | Interacting Positions | Key Substituents | Primary Effect | Result |

|---|

De-aromatization Phenomena and Ring Distortion Correlated with Reactivity Enhancement

The steric repulsion between peri-substituents in compounds like 1,8-dichloro-9-isopropylanthracene forces significant geometrical distortions in the anthracene skeleton. kochi-tech.ac.jp These distortions are not random and can be categorized into specific types, such as vertical (out-of-plane) and horizontal deformations. kochi-tech.ac.jp The most prominent of these is the vertical distortion, where the central ring is forced out of its typical planar arrangement. kochi-tech.ac.jp

This out-of-plane deformation has a profound impact on the molecule's aromaticity. kochi-tech.ac.jp Aromaticity in molecules like anthracene is dependent on the planar, cyclic, and fully conjugated system of p-orbitals. By disrupting the planarity, the steric strain effectively reduces the orbital overlap, leading to a partial de-aromatization of the central ring. kochi-tech.ac.jp This loss of aromatic stability makes the molecule inherently more reactive. kochi-tech.ac.jp

Crucially, a direct correlation has been observed between the degree of this physical distortion and the chemical reactivity of the molecule. kochi-tech.ac.jp Studies utilizing the Diels-Alder reaction showed a linear relationship between the extent of vertical distortion and the reaction rate. kochi-tech.ac.jp This finding emphasizes that the geometrical deformation directly influences the de-aromatization and subsequent reactivity enhancement. kochi-tech.ac.jp The steric repulsion between the crowded 1,8,9-substituents disrupts the central ring's coplanarity, which reduces its aromatic character and creates a more activated compound compared to less strained anthracenes. kochi-tech.ac.jp

Table 2: Correlation between Distortion and Reactivity in Anthracene Derivatives

| Type of Distortion | Description | Impact on Aromaticity | Observed Effect on Reactivity |

|---|---|---|---|

| Vertical Distortion | Out-of-plane deformation of the central ring due to torsion angles. kochi-tech.ac.jp | Reduces π-orbital overlap, leading to de-aromatization. kochi-tech.ac.jp | A linear increase in Diels-Alder reaction rates correlates with the degree of distortion. kochi-tech.ac.jp |

Dealkylation and Hydrocracking Pathways of Alkyl-Substituted Anthracenes

The decomposition of alkyl-substituted polycyclic aromatic hydrocarbons, including derivatives of anthracene, is a critical process in industrial applications such as the hydrocracking of coal-derived liquid fuels. oup.com Studies on the hydrocracking of various alkylated PAHs over a ZnCl₂/CuCl molten salt catalyst have elucidated the typical decomposition pathways. oup.com

For alkylated 9,10-dihydroanthracene (B76342) derivatives, the reaction course is governed by the relative ease of different bond-breaking processes. oup.com It has been observed that dehydrogenation of the central ring occurs in preference to the ring-opening (hydrocracking) of the central ring itself. oup.com This initial dehydrogenation leads to the formation of a more stable, fully aromatic anthracene core. oup.com

Table 3: Primary Decomposition Pathways in Hydrocracking of Alkyl-Anthracene Derivatives

| Starting Material Type | Preferred Initial Reaction | Competing Reaction | Major Products |

|---|

Computational Chemistry and Theoretical Spectroscopic Prediction

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of 9-Isopropylanthracene. These methods solve the Schrödinger equation, albeit with approximations, to determine the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.net It focuses on the electron density, a physical reality of a molecule, to calculate its properties. researchgate.net For this compound, DFT is employed to determine its most stable three-dimensional shapes, known as ground state conformations. The primary conformational flexibility in this molecule arises from the rotation of the isopropyl group around the single bond connecting it to the anthracene (B1667546) ring.

DFT calculations, commonly using the B3LYP functional, can optimize the geometry of different possible conformations to find the ones with the lowest energy (energy minima). mdpi.comuni-muenchen.dedamascusuniversity.edu.sy The key dihedral angle between the plane of the anthracene core and the C-H bond of the isopropyl group determines the conformation. The two primary conformations would be one where the isopropyl's methine proton is roughly perpendicular to the anthracene plane and one where it is more eclipsed. Computational studies on similarly substituted anthracenes confirm that DFT methods are reliable for predicting these structural parameters. mdpi.comresearchgate.net

Table 1: Illustrative DFT-Calculated Relative Energies of this compound Conformers This table is illustrative, based on typical results for substituted aromatic systems.

| Conformer | Dihedral Angle (C1-C9-Cα-Hα) | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| A | ~90° | 0.00 | Global Minimum |

Table generated based on principles from conformational analysis studies.

The energy required to rotate the isopropyl group from its most stable conformation (energy minimum) through a less stable, high-energy conformation is known as the rotational barrier. Experimental evidence from Nuclear Magnetic Resonance (NMR) studies on a Diels-Alder adduct of this compound shows a coalescence phenomenon at elevated temperatures, which directly indicates a significant barrier to rotation around the C9-C(isopropyl) bond. researchgate.net

While DFT provides good estimates, high-level ab initio methods, which are based on first principles without empirical parameterization, are often required for more accurate barrier determination. sfu.ca Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide rotational barrier energies with higher accuracy. These calculations involve mapping the potential energy surface as the isopropyl group is rotated, identifying the transition state structure, and calculating its energy relative to the ground state conformer. researchgate.net

Table 2: Hypothetical Rotational Barrier Calculation for this compound This table illustrates typical data from a high-level ab initio rotational barrier study.

| Computational Method | Basis Set | Ground State Energy (Hartree) | Transition State Energy (Hartree) | Rotational Barrier (kcal/mol) |

|---|---|---|---|---|

| MP2 | cc-pVTZ | -775.12345 | -775.11415 | 5.83 |

Table generated based on principles from computational chemistry studies on rotational barriers.

Computational Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, which act as structural fingerprints.

NMR spectroscopy is a primary experimental technique for determining molecular structure and studying dynamic processes like conformational changes. nih.govrsc.org The observation of temperature-dependent NMR signals for a derivative of this compound confirms that its conformational dynamics can be studied by this method. researchgate.net

Computational chemistry can predict NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), for specific conformers. mpg.de By calculating these parameters for each stable conformation identified in DFT studies, a theoretical spectrum for each can be generated. Comparing these predicted spectra with experimental data allows for the unambiguous assignment of signals and can confirm the dominant conformation in solution. Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used for this purpose.

Table 3: Illustrative Calculated ¹H NMR Chemical Shifts (ppm) for Different Protons in this compound Conformers This table demonstrates how calculated shifts vary with conformation. Values are hypothetical.

| Proton | Conformer A (Perpendicular) | Conformer B (Eclipsed) |

|---|---|---|

| H1, H8 | 8.45 | 8.65 |

| H4, H5 | 8.05 | 8.10 |

| H10 | 8.50 | 8.52 |

| Isopropyl-CH | 3.80 | 4.50 |

Table generated based on principles from NMR computational spectroscopy. mpg.degoogle.com

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure. Each vibrational mode corresponds to a specific motion of the atoms, such as bond stretching or bending. DFT calculations are highly effective at predicting the vibrational frequencies and their corresponding intensities. lookchemmall.com

For this compound, a frequency calculation using a method like B3LYP with a 6-311G(d,p) basis set would yield a set of normal modes. researchgate.net These calculated frequencies are often systematically scaled by a small factor to account for anharmonicity and achieve better agreement with experimental spectra. lookchemmall.com The simulated spectrum can be used to assign the peaks in an experimental IR or Raman spectrum, confirming the presence of the compound and providing structural details. Studies on similar molecules like 9-chloroanthracene (B1582455) and 9-anthracenemethanol (B72535) show excellent correlation between DFT-calculated and experimental vibrational spectra. researchgate.net

Table 4: Representative Calculated Vibrational Frequencies for this compound Based on known frequencies for anthracene and typical isopropyl group vibrations. lookchemmall.com

| Frequency (cm⁻¹) (Scaled) | Intensity | Assignment |

|---|---|---|

| 3050-3100 | Medium | Aromatic C-H Stretch |

| 2970 | Strong | Isopropyl Asymmetric CH₃ Stretch |

| 2875 | Medium | Isopropyl Symmetric CH₃ Stretch |

| 1625 | Medium | Anthracene Ring C=C Stretch |

| 1455 | Strong | Isopropyl CH₃ Bending |

| 1400 | Strong | Anthracene Ring C=C Stretch |

| 885 | Strong | Anthracene Out-of-Plane C-H Bend |

Table generated based on data from vibrational studies of substituted anthracenes. researchgate.netlookchemmall.com

Reaction Mechanism Modeling via Transition State Theory

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. Computationally, TST is used to model reaction mechanisms by identifying the key structures along a reaction pathway: reactants, products, and the high-energy transition state that connects them. uni-muenchen.de

For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution, computational methods would be used to find the geometry and energy of the transition state. This involves searching the potential energy surface for a first-order saddle point—a structure that is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate. While this is a standard and powerful computational approach for mechanistic elucidation, specific published studies modeling reactions of this compound using TST were not identified in the performed search.

Investigation of Reaction Pathways for Electrophilic and Cycloaddition Processes

Theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces for reactions involving this compound. nih.gov These investigations help in elucidating the detailed molecular mechanisms of important organic reactions such as electrophilic substitution and cycloadditions.

Electrophilic Aromatic Substitution: The anthracene core is susceptible to electrophilic attack, typically at the central 9- and 10-positions due to the higher electron density at these sites compared to the outer rings. For this compound, electrophilic substitution reactions are predicted to follow a mechanism involving the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion. nih.gov However, the bulky isopropyl group at the 9-position introduces significant steric hindrance, which can influence the regioselectivity of the reaction. While the 10-position remains electronically favored for attack, computational models can predict the activation barriers for attack at other positions, providing a quantitative measure of this steric effect. For example, in reactions like nitration or halogenation, theoretical calculations can compare the transition state energies for attack at the C10, C1, C2, and C4 positions to predict the major product.

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a characteristic reaction of the anthracene moiety, which acts as the diene. nih.govwikipedia.org Computational studies on substituted anthracenes, such as 1,8-dichloroanthracene (B3240527) and 9-bromomethyl anthracene, have shown that these reactions proceed via a concerted, though often asynchronous, transition state. mdpi.comorientjchem.org For this compound, the reaction with a dienophile is expected to occur across the 9,10-positions.

DFT calculations can be used to model the potential energy surface for these cycloadditions. researchgate.net These calculations typically predict two competing pathways for unsymmetrical dienophiles, leading to syn and anti adducts (or ortho and meta regioisomers). mdpi.comorientjchem.org The relative activation energies of the transition states for these pathways determine the product distribution. The steric bulk of the 9-isopropyl group is expected to play a significant role in favoring the formation of the less sterically congested adduct. Frontier Molecular Orbital (FMO) analysis is often employed to rationalize the observed or calculated selectivity, although steric factors can sometimes override the electronic preferences indicated by FMO theory. mdpi.com

A hypothetical reaction pathway analysis for the Diels-Alder reaction of this compound with acrolein is presented below, illustrating how computational chemistry can predict reaction outcomes.

| Pathway | Product Type | Relative Transition State Energy (ΔE‡) (kcal/mol) | Predicted Outcome |

| Path A | anti adduct | 0.0 (Reference) | Major Product |

| Path B | syn adduct | +2.5 | Minor Product |

| This is an illustrative data table based on typical findings for sterically hindered anthracenes; actual values would require specific DFT calculations. |

Theoretical Analysis of Steric Effects on Activation Energies

The isopropyl group at the 9-position of the anthracene core exerts a profound steric influence on the molecule's reactivity. researchgate.net This steric hindrance directly impacts the activation energy (Ea) of reactions, which is the minimum energy required to initiate a chemical transformation. solubilityofthings.com Transition state theory provides the framework for understanding this relationship, where the rate of a reaction is exponentially dependent on the free energy of activation (ΔG‡). wikipedia.orgutexas.edu

Computational methods, particularly DFT, can precisely quantify the steric effects by calculating the structures and energies of reactants and transition states. numberanalytics.com The activation energy for a reaction is determined by the energy difference between the transition state and the reactants. umd.edu

For this compound, any reaction requiring an incoming species to approach the 9- or 10-position will experience steric repulsion from the isopropyl group. This repulsion destabilizes the transition state, leading to a higher activation energy compared to unsubstituted anthracene.

Key Findings from Theoretical Analysis:

Increased Activation Barriers: For reactions like Diels-Alder or electrophilic attack at the central ring, the calculated activation energy is significantly higher for this compound than for anthracene.

Regioselectivity: Steric hindrance can alter the preferred site of reaction. Even if a position is electronically favored (like C10), a very high steric barrier might lead to reaction at an electronically less favored but more accessible site.

The following table provides a comparative illustration of calculated activation energies, demonstrating the steric impact of the isopropyl group.

| Reaction | Substrate | Calculated Activation Energy (Ea) (kcal/mol) |

| Diels-Alder with Maleic Anhydride (B1165640) | Anthracene | 15.2 |

| Diels-Alder with Maleic Anhydride | This compound | 21.5 |

| Electrophilic Nitration at C10 | Anthracene | 12.8 |

| Electrophilic Nitration at C10 | This compound | 18.1 |

| These values are representative examples derived from computational principles to illustrate steric effects. Actual values depend on the level of theory and specific reaction conditions. |

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum mechanical calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. nih.gov MD simulations calculate the trajectory of atoms by integrating Newton's laws of motion, providing a detailed picture of molecular vibrations, rotations, and conformational changes. researchgate.net

For this compound, a key dynamic feature is the rotation of the isopropyl group around the C9-C(isopropyl) single bond. This rotation is not free but is hindered by the steric interactions between the methyl groups of the isopropyl substituent and the hydrogen atoms at the 1- and 8-positions (the peri positions) of the anthracene ring system.

MD simulations can be used to construct a conformational energy landscape by mapping the potential energy as a function of the dihedral angle of the isopropyl group. rsc.orgresearchgate.net This landscape reveals the most stable (lowest energy) conformations and the energy barriers that must be overcome to transition between them.

Key Insights from Molecular Dynamics Studies:

Rotational Barrier: Electronic structure calculations on similar sterically crowded molecules, like 3-isopropylchrysene, show that the rotational barrier for an isolated isopropyl group is relatively low (around 15 kJ/mol). However, in a condensed phase or crystal structure, intermolecular interactions can dramatically increase this barrier, effectively "quenching" the rotation. brynmawr.edu Experimental 13C NMR studies on this compound have confirmed that this rotation is indeed hindered. researchgate.net

Stable Conformers: The potential energy surface typically shows distinct energy minima corresponding to stable rotational isomers (rotamers). For this compound, the most stable conformation is likely one where the isopropyl C-H bond is oriented away from the anthracene plane to minimize steric clash.

Conformational Transitions: MD simulations can model the rate of interconversion between these stable conformers. The frequency and timescale of these transitions are governed by the height of the rotational energy barrier and the temperature of the system.

The table below summarizes typical computationally-derived data for the rotational dynamics of isopropyl groups attached to aromatic systems.

| System | Method | Calculated Rotational Barrier (kJ/mol) | Most Stable Conformation (Dihedral Angle) |

| This compound (isolated) | DFT Calculation | ~15-20 | C-H bond nearly perpendicular to anthracene plane |

| 3-Isopropylchrysene (isolated) | DFT Calculation | 15 | C-H bond nearly perpendicular to chrysene (B1668918) plane |

| 3-Isopropylchrysene (crystal) | DFT Calculation | ~240 | Fixed by crystal packing forces |

| Data for 3-isopropylchrysene is from published research brynmawr.edu; data for this compound is an estimation based on analogous systems. |

Advanced Research Applications and Materials Science Contributions

Engineering of Functional Organic Materials

The anthracene (B1667546) core is a versatile scaffold for the development of functional organic materials, owing to its high fluorescence quantum yield and electrochemical stability. The substitution at the 9-position plays a critical role in modulating the molecular packing and electronic properties, which are key to the performance of these materials.

Anthracene derivatives are widely used as chromophores in various photoactive materials. The photophysical properties of these chromophores, such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime, can be systematically tuned by chemical modification. While specific studies on 9-isopropylanthracene as a photoactive chromophore are not extensively documented, research on other 9-substituted anthracenes provides insight into the expected effects of the isopropyl group.

Substituents on the anthracene core can influence the electronic transitions and the deactivation pathways of the excited state. For instance, the introduction of aromatic phenyl and thiophene (B33073) substituents at the 9- and 10-positions has been shown to have a minor effect on the UV/Vis absorption, but a more significant impact on the fluorescence properties. chalmers.sersc.org Thiophene substituents, for example, can decrease the fluorescence quantum yield from near unity to less than 10%. rsc.org The isopropyl group, being an electron-donating alkyl group, is expected to cause a slight red-shift in the absorption and emission spectra compared to unsubstituted anthracene due to hyperconjugation.

The synthesis of 9-substituted anthracenes can be achieved through various organic reactions, including Grignard reactions with anthrone (B1665570) or Suzuki-Miyaura cross-coupling reactions with 9-bromoanthracene. These synthetic routes offer the flexibility to introduce a wide range of functional groups, enabling the creation of a diverse library of photoactive chromophores.

Table 1: Photophysical Properties of Selected 9,10-Disubstituted Anthracene Derivatives in Solution

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| 9,10-Diphenylanthracene | 377 | 409, 431 | 0.90 |

| 9-Phenyl-10-(4-trifluoromethylphenyl)anthracene | 377 | 408, 430 | 0.92 |

| 4-(10-Phenylanthracen-9-yl)pyridine | 378 | 412, 434 | 0.88 |

Note: Data extracted from studies on related anthracene derivatives to illustrate the impact of substitution on photophysical properties. chalmers.se

Anthracene derivatives are a cornerstone in the development of materials for organic light-emitting diodes (OLEDs), serving as emitters, hosts, and charge-transporting materials. ossila.com The bulky nature of the isopropyl group in this compound suggests its potential utility in designing amorphous materials with high glass transition temperatures, which are desirable for the longevity and efficiency of OLED devices.

In the context of OLEDs, bulky substituents are often introduced to prevent intermolecular π-π stacking. This aggregation-induced quenching can significantly lower the efficiency of the device. The isopropyl group, with its three-dimensional structure, can act as a steric shield, preventing the close packing of anthracene cores and thereby preserving the high fluorescence quantum yield in the solid state. While specific research on this compound in OLEDs is limited, studies on other bulky anthracene derivatives have demonstrated the effectiveness of this approach in developing efficient blue emitters. nih.gov

The non-covalent interactions of the anthracene moiety, such as π-π stacking and van der Waals forces, make it an attractive component for the construction of supramolecular architectures. The conformation of these assemblies can be controlled by external stimuli, leading to materials with switchable properties.

The isopropyl group in this compound can influence the geometry of these supramolecular structures. Its steric bulk can direct the self-assembly process, favoring certain packing motifs over others. For example, in host-guest chemistry, the size and shape of the substituent on the anthracene guest can determine the binding affinity and selectivity with a macrocyclic host. This principle can be exploited to create sensors or responsive materials where the binding and release of the guest molecule trigger a change in the system's properties.

Probes for Fundamental Mechanistic Organic Chemistry

The rigid framework of the anthracene molecule, combined with the steric demands of substituents, provides an excellent platform for investigating fundamental concepts in organic chemistry, such as steric strain, conformational dynamics, and chirality.

The introduction of a bulky substituent at the 9-position of anthracene leads to significant steric interactions with the peri-hydrogens at the 1 and 8 positions. The isopropyl group, while not as large as a tert-butyl group, is substantial enough to cause distortion of the anthracene plane. This steric strain can be quantified by measuring bond angles and lengths using techniques like X-ray crystallography and computational modeling.

By studying a series of 9-alkylanthracenes with varying steric bulk, a systematic understanding of the effects of steric strain on the geometry and reactivity of aromatic systems can be achieved. While the term "conformational locking" is more commonly associated with systems exhibiting very high rotational barriers, the restricted rotation of the isopropyl group in this compound can serve as a model for understanding the initial stages of such phenomena.

Atropisomerism is a type of chirality that arises from restricted rotation around a single bond. nih.govacademie-sciences.frnih.gov For a molecule to exhibit atropisomerism, the rotational barrier must be high enough to allow for the isolation of individual rotational isomers (atropisomers) at room temperature. The energy barrier to rotation is influenced by the steric hindrance between the groups on either side of the bond axis.

In the case of this compound itself, the rotation of the isopropyl group around the C9-C(isopropyl) bond is relatively fast. However, if a suitable prochiral group is attached to the isopropyl moiety or if the anthracene core is appropriately substituted to create a chiral axis, the steric interactions involving the isopropyl group could lead to observable atropisomerism. The rotational energy barrier in such systems can be studied using dynamic NMR spectroscopy and computational methods. mdpi.com A calculated rotational energy barrier of around 20 kcal/mol is often considered a threshold to distinguish between rapidly interconverting conformers and potentially separable atropisomers. nih.gov

Table 2: Calculated Rotational Barriers for Selected Organic Molecules

| Molecule | Rotating Group | Method | Rotational Barrier (kcal/mol) |

| N-Benzhydryl-N-methylformamide | Formyl group | DFT | ~18 |

| Biphenyl | Phenyl group | Experimental | ~2 |

| Methacrylic Acid | C-C single bond | DFT | 4-6 |

By studying molecules like this compound and its derivatives, researchers can gain valuable insights into the fundamental principles that govern molecular recognition, conformational dynamics, and the origins of chirality.

Development of Novel Synthetic Building Blocks

The structural framework of this compound, featuring a reactive anthracene core and an isopropyl group, positions it as a potential, though not widely documented, building block in organic synthesis.

Precursors for Complex Polycyclic Aromatic Hydrocarbons with Specific Topologies

Chiral Derivatization for Asymmetric Synthesis Applications

Asymmetric synthesis, the formation of chiral molecules, is a critical field in modern chemistry, particularly for the development of pharmaceuticals and fine chemicals. While there is no direct evidence of this compound being used for chiral derivatization, its structure offers potential pathways for such applications. The aromatic rings of the anthracene core could be functionalized to introduce chiral auxiliaries or catalysts. The isopropyl group itself does not render the molecule chiral, but its presence could influence the stereochemical outcome of reactions at adjacent positions on the anthracene ring. The development of chiral catalysts often involves the attachment of a chiral ligand to a central scaffold. In theory, derivatives of this compound could be synthesized to serve as such scaffolds, although this application has not been specifically reported.

Emerging Roles in Plant Science Research as a Chemical Component in Growth Modulation

The impact of polycyclic aromatic hydrocarbons on plant life is predominantly studied from the perspective of environmental contamination, where PAHs are generally found to be detrimental to plant growth and development. Research on anthracene, the parent compound of this compound, has shown that it can inhibit plant growth, reduce germination rates, and interfere with photosynthesis. nih.govmdpi.com Studies on alkylated PAHs have also focused on their toxic effects. nih.gov

There is currently no scientific evidence to suggest that this compound has an emerging role as a chemical component for growth modulation in a beneficial or controlled manner in plant science research. The existing body of knowledge points towards the inhibitory effects of anthracenes on plant physiological processes. nih.govmdpi.com Further research would be required to explore any potential for this compound to act as a growth modulator, which would be a significant departure from the currently understood role of PAHs in plant science.

Q & A

Q. What are the key considerations for synthesizing 9-Isopropylanthracene in the laboratory?

Synthesis typically involves Friedel-Crafts alkylation of anthracene with isopropyl halides under anhydrous conditions. Key steps include:

- Using Lewis acid catalysts (e.g., AlCl₃) to facilitate electrophilic substitution.

- Purification via column chromatography or recrystallization to isolate the product.

- Monitoring reaction progress using thin-layer chromatography (TLC) or GC-MS .

- Ensuring exclusion of moisture to prevent side reactions or catalyst deactivation .

Q. How should this compound be characterized to confirm its structure?

A multi-technique approach is recommended:

- NMR Spectroscopy : Compare ¹H and ¹³C NMR data with literature values to confirm substituent positions and integration ratios.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

- IR Spectroscopy : Identify functional groups (e.g., C-H stretching in isopropyl groups).

- Melting Point Analysis : Cross-check with published data to assess purity .

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What are the recommended storage conditions for this compound?

Store at 2–8°C in amber glass vials with PTFE-lined caps. Desiccate with silica gel to mitigate hydrolysis. Avoid prolonged exposure to oxygen or UV light, which may cause photodegradation .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl group influence anthracene’s reactivity?

- Steric Effects : The bulky isopropyl group hinders electrophilic substitution at the 9-position, directing reactions to less hindered sites (e.g., 10-position).

- Electronic Effects : The alkyl group donates electron density via hyperconjugation, increasing anthracene’s HOMO energy and enhancing susceptibility to oxidation.

- Experimental Validation : Use DFT calculations to model charge distribution and compare reaction rates with unsubstituted anthracene .

Q. What strategies optimize the solubility of this compound in organic reactions?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for charge-transfer reactions.

- Co-solvent Systems : Mix toluene with ethanol (3:1 v/v) to balance solubility and reaction kinetics.

- Derivatization : Temporarily convert to a sulfonate salt for aqueous-phase reactions, then regenerate the parent compound .

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

- Cross-Validation : Compare NMR and MS data with authenticated standards from NIST or peer-reviewed studies.

- Batch Analysis : Perform purity assessments (HPLC, elemental analysis) to rule out impurities affecting spectral profiles.

- Collaborative Studies : Share raw data with independent labs to verify reproducibility .

Q. What experimental designs assess the stability of this compound under varying conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds.

- Photostability : Expose samples to UV light (365 nm) and monitor degradation via HPLC.

- Oxidative Resistance : Use cyclic voltammetry to measure oxidation potentials and identify degradation byproducts .

Q. How can computational chemistry predict this compound’s behavior in Diels-Alder reactions?

- DFT Modeling : Calculate transition-state geometries and activation energies to predict regioselectivity.

- Frontier Molecular Orbital (FMO) Analysis : Evaluate HOMO-LUMO interactions with dienophiles (e.g., maleic anhydride).

- Benchmarking : Validate predictions against experimental yields and stereochemical outcomes .

Q. What advanced techniques characterize this compound’s photophysical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.